molecular formula C10H9NOS B1229545 2-(Methylaminomethylidene)-1-benzothiophen-3-one CAS No. 63859-15-4

2-(Methylaminomethylidene)-1-benzothiophen-3-one

Cat. No. B1229545
CAS RN: 63859-15-4
M. Wt: 191.25 g/mol
InChI Key: VSUGCSCYLWLWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylaminomethylidene)-1-benzothiophen-3-one is an aryl sulfide.

Scientific Research Applications

Synthesis and Chromophore Application

2-(Amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones, similar to 2-(Methylaminomethylidene)-1-benzothiophen-3-one, are synthesized through ring contraction of related compounds with amines. These substances serve as donor–acceptor chromophores, a critical component in photophysical and photochemical studies due to their light-absorbing properties (Nakazumi et al., 1990).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives, which include compounds structurally related to this compound, have been noted for their antibacterial and antifungal properties. These compounds' structures, specifically the arrangement of their rings, play a crucial role in their biological activity (Vasu et al., 2005).

Potential in Alzheimer's Disease Research

A derivative, 2-(4′-Methylaminophenyl)benzothiazole, closely related to the compound , shows high affinity for Aβ fibrils, which are significant in Alzheimer's disease research. This compound's binding properties make it a potential tool for studying amyloid deposits in the brain (Klunk et al., 2003).

Synthesis of Various Derivatives

This compound and its derivatives undergo various chemical reactions, leading to the synthesis of numerous compounds with potential applications in pharmaceutical and chemical research. For example, reactions with different ketones and nucleophilic reagents can yield a variety of products with potential biological activities (Fraleoni et al., 1999; Tominaga et al., 1975).

Pharmaceutical Potential

Derivatives of this compound have been explored for their pharmaceutical potential, especially in the synthesis of compounds with antimicrobial and anti-inflammatory properties. These activities are significant for the development of new therapeutic agents (Narayana et al., 2006).

properties

CAS RN

63859-15-4

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(methyliminomethyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C10H9NOS/c1-11-6-9-10(12)7-4-2-3-5-8(7)13-9/h2-6,12H,1H3

InChI Key

VSUGCSCYLWLWDC-UHFFFAOYSA-N

SMILES

CN=CC1=C(C2=CC=CC=C2S1)O

Canonical SMILES

CN=CC1=C(C2=CC=CC=C2S1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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